molecular formula C9H13N3O2 B2764384 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid CAS No. 1249356-17-9

2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid

Cat. No. B2764384
CAS RN: 1249356-17-9
M. Wt: 195.222
InChI Key: UPGVPDNSYVSTHP-UHFFFAOYSA-N
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Description

“2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of “2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid” is represented by the InChI code: 1S/C9H13N3O2/c1-5(2)8-11-4-6(10-3)7(12-8)9(13)14/h4-5,10H,1-3H3,(H,13,14) . This indicates that the compound has a molecular weight of 195.22 .


Physical And Chemical Properties Analysis

“2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid” is a powder at room temperature . It has a molecular weight of 195.22 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid, while not directly mentioned, is structurally related to various pyrimidine derivatives, which are extensively studied for their chemical synthesis and potential applications in medicinal chemistry. Research on pyrimidine derivatives highlights their significance in developing novel compounds with desirable biological activities.

One example is the regioselective synthesis of pyrazolopyrimidine derivatives, demonstrating the versatility of pyrimidine scaffolds in creating pharmacologically relevant molecules. The study by Drev et al. explores the synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showing the tunability of N-alkylation and the potential for generating diverse biological activities (Drev et al., 2014).

Similarly, the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone by Abu-Hashem et al. focuses on creating anti-inflammatory and analgesic agents. This research further illustrates the pyrimidine core's utility in synthesizing compounds with targeted biological activities (Abu‐Hashem et al., 2020).

Biological Applications and Potential Therapeutic Uses

Pyrimidine derivatives, closely related to 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid, have been explored for their biological and pharmacological properties. For instance, research into ruthenium(II) complexes incorporating pyrimidine ligands, such as those studied by Bischof et al., reveals their potential as photoinduced CO-release molecules (PhotoCORMs), which could have significant implications in biomedical applications like targeted drug delivery and controlled release mechanisms (Bischof et al., 2013).

Moreover, the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, as investigated by Rahmouni et al., underscore the therapeutic potential of pyrimidine-based compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Safety and Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5(2)8-11-4-6(10-3)7(12-8)9(13)14/h4-5,10H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGVPDNSYVSTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid

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